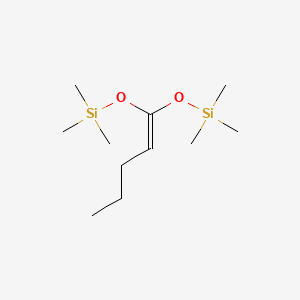
TAFI inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thrombin activatable fibrinolysis inhibitor (TAFI) is a plasma zymogen that, upon activation, becomes a potent attenuator of the fibrinolytic system. It is activated by thrombin, plasmin, or the thrombin/thrombomodulin complex . TAFI inhibitors are compounds designed to antagonize the function of TAFI, thereby promoting fibrinolysis and preventing excessive clot formation. These inhibitors have garnered significant interest due to their potential therapeutic applications in treating thrombotic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAFI inhibitors typically involves complex organic synthesis techniques. One common method includes the use of specific reagents and catalysts to achieve the desired molecular structure. For instance, various TAFI concentrations can be activated in Hank’s buffer saline solution with thrombin, thrombomodulin, and calcium chloride .
Industrial Production Methods
Industrial production of TAFI inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
TAFI inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of TAFI inhibitors include:
Thrombin: A serine protease that plays a key role in the coagulation cascade.
Thrombomodulin: An endothelial cell surface glycoprotein that forms a complex with thrombin.
Calcium Chloride: Used to activate TAFI in various buffer solutions.
Major Products Formed
The major products formed from these reactions are typically the activated forms of TAFI inhibitors, which can then be used in various therapeutic applications .
Scientific Research Applications
TAFI inhibitors have a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of fibrinolysis and coagulation.
Biology: Investigated for their role in cellular processes and interactions.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
TAFI inhibitors exert their effects by preventing the activation of TAFI, thereby promoting fibrinolysis. The molecular targets of TAFI inhibitors include the active sites of thrombin and thrombomodulin, which are essential for the activation of TAFI. By inhibiting these interactions, TAFI inhibitors enhance the breakdown of fibrin clots and prevent excessive clot formation .
Comparison with Similar Compounds
Similar Compounds
Carboxypeptidase B: Similar to TAFI in structure and function but differs in its activation and regulatory mechanisms.
Uniqueness of TAFI Inhibitors
TAFI inhibitors are unique in their ability to specifically target the TAFI activation pathway, making them highly effective in promoting fibrinolysis without affecting other coagulation pathways. This specificity reduces the risk of bleeding complications, which is a common side effect of other anticoagulant therapies .
Properties
Molecular Formula |
C10H13N3O2S |
|---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
2-[3-(diaminomethylideneamino)phenyl]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H13N3O2S/c11-10(12)13-7-3-1-2-6(4-7)8(5-16)9(14)15/h1-4,8,16H,5H2,(H,14,15)(H4,11,12,13) |
InChI Key |
YHBCRXAIIVZWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(N)N)C(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)






![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)

![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)



![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)
